Methyl 4-(bromomethyl)cyclohexanecarboxylate
Description
Methyl 4-(bromomethyl)cyclohexanecarboxylate (CAS: 1331776-42-1) is a brominated cyclohexane derivative with a methyl ester functional group. Its molecular formula is C₁₀H₁₅BrO₂, and it features a bromomethyl substituent at the 4-position of the cyclohexane ring, adjacent to the carboxylate ester.
Properties
IUPAC Name |
methyl 4-(bromomethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJXDCCSZTVLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)cyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds via a free radical mechanism, where the bromine molecule is split into bromine radicals that react with the methyl group on the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature or slightly elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under reflux conditions.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products:
Nucleophilic Substitution: Various substituted cyclohexanecarboxylates depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHBrO
- Molecular Weight : 235.12 g/mol
- SMILES Notation : COC(=O)C1CCC(CC1)CBr
- InChIKey : BXJXDCCSZTVLTR-UHFFFAOYSA-N
The compound features a cyclohexane ring with a bromomethyl group and a carboxylate ester functional group. Its structure includes three rotatable bonds and two hydrogen bond acceptors, contributing to its reactivity and potential biological interactions .
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the bromomethylation of thiols, where it can facilitate the formation of bromomethyl sulfides through reactions involving paraformaldehyde and HBr/AcOH.
Medicinal Chemistry
The compound is employed in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations. Its unique bromomethyl substitution enhances its reactivity, making it suitable for various medicinal applications.
Material Science
In material science, this compound is utilized in the synthesis of polymers and advanced materials with specific properties. Its structural features allow for modifications that can tailor materials for specific applications.
Biological Studies
This compound is also used in biochemical assays to investigate its effects on biological systems. Understanding its interaction with biological molecules can provide insights into its potential therapeutic effects or toxicity .
Case Studies
| Study Focus | Methodology | Results |
|---|---|---|
| Bromomethylation of Thiols | Utilized this compound as a reagent with paraformaldehyde and HBr/AcOH | Successful synthesis of bromomethyl sulfides, demonstrating effective reactivity |
| Synthesis of Pharmaceuticals | Investigated the use of this compound as an intermediate in drug synthesis | Highlighted its role in creating complex organic structures essential for drug development |
| Polymer Synthesis | Employed in the production of polymers with enhanced properties | Resulted in materials with improved performance characteristics due to tailored chemical properties |
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the ester group can participate in hydrolysis and reduction reactions . These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Sulfonamide Derivatives
Key examples include:
- Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate (Compound 2): Molecular Formula: C₂₀H₂₃NO₄S Molecular Weight: 397.46 g/mol Properties: Exhibits a melting point (mp) range of 84–86°C and demonstrates moderate solubility in polar solvents.
- Isopropyl 4-((4-Chlorophenylsulfonamido)methyl)cyclohexanecarboxylate (Compound 3): Molecular Formula: C₁₇H₂₄ClNO₄S Molecular Weight: 373.89 g/mol Properties: Lustrous white crystals with mp 111–113°C. IR spectroscopy confirmed NH (3263 cm⁻¹) and C=O (1730 cm⁻¹) stretches, consistent with sulfonamide and ester functionalities. ESI-MS analysis confirmed the molecular ion peak at m/z 372.25 [M – 1].
Comparison with Target Compound :
Methyl 4-(bromomethyl)cyclohexanecarboxylate lacks the sulfonamide group present in these analogs, reducing its hydrogen-bonding capacity but increasing electrophilicity at the bromomethyl site. This difference makes it more reactive in alkylation reactions but less likely to engage in biological interactions mediated by sulfonamide moieties .
Brominated Cyclohexanecarboxylates
- Allyl 4-((2-Bromoacetamido)methyl)cyclohexanecarboxylate (Compound 2c): Molecular Formula: C₁₃H₂₀BrNO₃ Synthesis: Prepared via nucleophilic substitution of allyl-trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride with bromoacetyl chloride, yielding 70% as a white solid . Applications: Used as a precursor for crosslinking agents in polymer chemistry.
Methyl 4-(Bromomethyl)benzoate (CAS: 2417-72-3):
Comparison with Target Compound: The cyclohexane ring in this compound introduces steric hindrance, reducing reaction rates compared to the planar methyl benzoate derivative. However, the alicyclic structure may improve solubility in nonpolar solvents .
Hydroxy and Amino Derivatives
- Methyl 4-Hydroxycyclohexanecarboxylate (CAS: 110928-44-4): Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol Properties: Exists as cis- and trans-isomers, with the trans-isomer showing higher thermal stability.
- Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS: 54640-02-7): Molecular Formula: C₉H₁₈ClNO₂ Applications: Key intermediate in peptide mimetics and enzyme inhibitors. The amine group facilitates conjugation with carboxylic acids or carbonyl compounds .
Comparison with Target Compound: Replacing the bromomethyl group with hydroxyl or amine substituents drastically alters reactivity. The bromomethyl derivative is more electrophilic, favoring alkylation, while the hydroxy and amino analogs participate in hydrogen bonding and amidation, respectively .
Research Findings and Implications
- Reactivity : The bromomethyl group in this compound enables efficient alkylation, as seen in its allyl derivative synthesis (70% yield) . In contrast, sulfonamide analogs require harsher conditions due to their stabilized amide bonds .
- Biological Potential: While sulfonamide derivatives exhibit quantifiable anticancer activity via topological indices (e.g., Zagreb index = 4.82), bromomethyl analogs are primarily valued for their synthetic versatility rather than direct bioactivity .
- Thermal Stability : Cyclohexane-based esters generally exhibit higher thermal stability compared to aromatic analogs (e.g., methyl benzoate derivatives), making them suitable for high-temperature reactions .
Biological Activity
Methyl 4-(bromomethyl)cyclohexanecarboxylate, with the molecular formula CHBrO, is a compound of significant interest in organic chemistry and medicinal applications. Its unique structure, characterized by a bromomethyl group attached to a cyclohexane ring, positions it as a potential candidate for various biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Weight : 235.12 g/mol
- Structure : The compound features a cyclohexane ring substituted with a bromomethyl group and a carboxylate ester functional group. This configuration allows for multiple rotatable bonds and hydrogen bond acceptors, influencing its reactivity and potential interactions with biological systems.
Case Study 1: Synthesis of Anticoagulants
In a study focused on synthesizing anticoagulants, this compound was utilized as a precursor for creating chiral compounds necessary for drug efficacy. The research highlighted the compound's role in facilitating enantioselective synthesis, significantly improving yields of desired enantiomers.
Case Study 2: Interaction with Biological Systems
Research into the interaction mechanisms of this compound with various biological targets has shown promise. Preliminary findings indicate that compounds with similar structures often engage in ester hydrolysis or nucleophilic substitution reactions, suggesting that this compound may also participate in such interactions, potentially leading to therapeutic applications .
Safety and Toxicity
Despite its potential benefits, safety data indicate that this compound can be irritating to the eyes, skin, and respiratory system. Proper handling procedures must be observed to mitigate exposure risks .
Applications
The compound's versatility extends beyond medicinal chemistry; it may also find applications in:
- Polymer Chemistry : Serving as a building block for synthesizing novel polymers.
- Dyes and Pigments : Its unique structure may contribute to developing new dyes with enhanced properties.
- Material Science : Potential use in creating materials with specific thermal or mechanical properties due to its chemical reactivity.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during bromination to balance reactivity and side-product formation.
- Stoichiometry : Use 1.1–1.3 equivalents of brominating agent to minimize excess reagent.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Basic: Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
Key techniques include:
Advanced Tip : Use X-ray crystallography (via SHELXL ) for absolute configuration determination if single crystals are obtainable.
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Skin Contact : Wash immediately with soap/water for 15+ minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Storage : Keep in a cool, dry place away from oxidizing agents and bases to prevent decomposition .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Model the transition state of SN2 reactions using software (e.g., Gaussian). The bromomethyl group’s electrophilicity and cyclohexane ring’s steric effects are critical .
- Solvent Effects : Simulate polar solvents (e.g., DMSO) to assess their role in stabilizing intermediates.
- Regioselectivity : Compare activation energies for substitution at bromomethyl vs. other sites.
Case Study : Analogous cyclohexane derivatives show reduced reactivity at axial positions due to steric hindrance .
Advanced: What strategies resolve contradictions in kinetic data during the synthesis of this compound derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
- Cross-Validation : Compare NMR and MS data with computational predictions to confirm product identity .
Example : Discrepancies in yield (e.g., 70% vs. 84% ) may arise from trace moisture; use molecular sieves to maintain anhydrous conditions.
Advanced: How does steric hindrance influence the regioselectivity of reactions involving this compound?
Methodological Answer:
- Steric Maps : Generate 3D models (e.g., via Avogadro) to visualize spatial constraints. The equatorial bromomethyl group is more accessible for nucleophilic attack than axial positions .
- Kinetic vs. Thermodynamic Control :
- Low Temp : Favors kinetic product (less hindered site).
- High Temp : Favors thermodynamic product (more stable isomer).
- Case Study : In Suzuki couplings, bulky arylboronic acids preferentially react at less hindered positions .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Solvent Screening : Test mixtures (e.g., hexane/ethyl acetate) to find optimal polarity.
- Slow Evaporation : Use controlled evaporation rates to grow single crystals.
- Cryocooling : For X-ray diffraction, cool crystals to 100 K to reduce thermal motion artifacts .
Note : SHELXL refinement requires high-quality diffraction data; resolve disorder using constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
